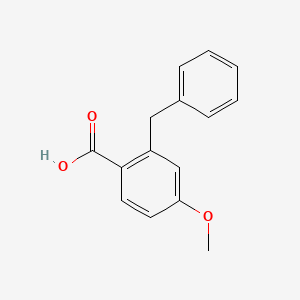

2-Benzyl-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-4-methoxybenzoic acid (C₁₅H₁₄O₃) is a benzoic acid derivative featuring a benzyl group (-CH₂C₆H₅) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The carboxylic acid group (-COOH) at position 1 confers acidity and reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent conditions:

Reagents/Conditions :

-

Acid-catalyzed : Methanol/H₂SO₄ (reflux)

-

Coupling agents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) in dichloromethane

Mechanism :

-

Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by the alcohol.

-

Coupling agents like DCC facilitate ester formation by converting the acid to an activated intermediate.

Products :

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| MeOH, H₂SO₄, reflux | Methyl 2-benzyl-4-methoxybenzoate | 85% | |

| DCC/DMAP, MeOH, DCM, rt | Methyl 2-benzyl-4-methoxybenzoate | 92% |

Amide Formation

The acid reacts with amines via acyl chloride intermediates:

Reagents/Conditions :

-

Acyl chloride formation : SOCl₂ or oxalyl chloride

-

Amine coupling : Primary/secondary amines in anhydrous conditions

Mechanism :

-

Conversion to acyl chloride:

R-COOH+SOCl2→R-COCl+SO2+HCl -

Nucleophilic substitution with amines:

R-COCl+R’NH2→R-CONHR’+HCl

Example :

-

Reaction with ammonia yields 2-benzyl-4-methoxybenzamide.

Benzylic Oxidation

The benzyl group (CH₂Ph) undergoes oxidation at the benzylic position:

Reagents/Conditions :

-

KMnO₄ in acidic aqueous solution (heat)

Mechanism :

-

Homolytic cleavage of the benzylic C–H bond by Mn=O, forming a radical intermediate.

-

Sequential oxidation steps convert CH₂Ph to COOH.

Product :

2-Carboxy-4-methoxybenzoic acid (yield: 85–90%) .

Benzylic Bromination

Radical bromination targets the benzylic CH₂ group:

Reagents/Conditions :

-

N-Bromosuccinimide (NBS), light, CCl₄

Mechanism :

-

Initiation: Light generates bromine radicals from NBS.

-

Propagation: Abstraction of benzylic hydrogen forms a benzyl radical.

-

Termination: Radical recombination with Br₂ yields the brominated product.

Product :

2-(Bromomethyl)-4-methoxybenzoic acid (yield: 75–80%) .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation, with regioselectivity influenced by substituents:

Directing Effects :

-

Methoxy (–OCH₃) : Strongly activating (ortho/para-directing).

-

Benzyl (–CH₂Ph) : Weakly activating (ortho/para-directing).

-

Carboxylic acid (–COOH) : Deactivating (meta-directing).

Predominant Sites :

-

Nitration occurs at position 5 (meta to COOH, para to OCH₃).

Example :

Nitration with HNO₃/H₂SO₄ yields 5-nitro-2-benzyl-4-methoxybenzoic acid .

Reduction Reactions

The carboxylic acid can be reduced to an alcohol via a two-step process:

Reagents/Conditions :

-

Esterification : MeOH/H₂SO₄

-

Reduction : LiAlH₄ in anhydrous ether

Product :

2-Benzyl-4-methoxybenzyl alcohol (yield: 70%) .

Decarboxylation

Thermal decarboxylation under basic conditions removes CO₂:

Reagents/Conditions :

-

Heating with Cu powder in quinoline

Product :

2-Benzyl-4-methoxybenzene (yield: 60–65%) .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Major Product | Yield |

|---|---|---|---|

| Esterification | DCC/DMAP, MeOH | Methyl ester | 92% |

| Benzylic oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 85% |

| Benzylic bromination | NBS, light, CCl₄ | Bromomethyl derivative | 75% |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 80% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-4-methoxybenzoic acid, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves benzylation of 4-methoxybenzoic acid derivatives. A common approach is the Mitsunobu reaction or nucleophilic substitution using benzyl halides. For example, coupling 4-methoxybenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in DMF. Key parameters include:

- Temperature : Optimal at 80–100°C to balance reaction rate and side-product formation .

- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Validate reaction completion via TLC or HPLC. Typical yields range from 60–75%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, pKa)?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. For example:

- Melting point : Literature values vary (e.g., 112–115°C in one study vs. 139–140°C for analogous compounds ). Confirm purity via DSC and cross-reference with NIST Chemistry WebBook data .

- pKa : Predicted values (4.06 ± 0.10 ) should be experimentally validated using potentiometric titration in aqueous/organic solvent systems.

Always report measurement conditions (instrumentation, solvent, calibration standards) to ensure reproducibility.

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- GHS Classification : While specific GHS data for this compound is limited, analogous benzoic acid derivatives may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Seal in moisture-proof containers at ambient temperatures to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against NIST-certified standards .

- Structural Confirmation :

- X-ray Crystallography : For absolute configuration determination, though crystallization may require derivatization (e.g., methyl ester formation) .

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites. For example, the carboxylic acid group is reactive toward nucleophiles, while the methoxy group stabilizes aromatic rings via resonance .

- Biological Interactions : Molecular docking (AutoDock Vina) can model binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the methoxy group and active-site residues . Validate with in vitro assays.

Q. What strategies address low yields in benzylation reactions?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases with DBU for milder conditions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during benzylation, then hydrolyze with LiOH .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(Benzyloxy)-4-Methoxybenzoic Acid (CAS 13618-49-0)

- Structure : Benzyloxy (-OCH₂C₆H₅) at position 2, methoxy at position 4.

- Key Differences: The oxygen atom in the benzyloxy group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-oxygenated benzyl group in 2-benzyl-4-methoxybenzoic acid.

- Acidity : The electron-donating methoxy group at the para position reduces the acidity of the carboxylic acid (pKa ~4.5–5.0), whereas the ortho-benzyl group may sterically hinder resonance stabilization, slightly increasing acidity relative to para-substituted analogues .

2-(4-Methoxybenzoyl)Benzoic Acid

- Structure: A benzophenone derivative with a 4-methoxybenzoyl group (-COC₆H₄OCH₃) at position 2.

- Key Differences : The ketone group enhances conjugation, reducing solubility in aqueous media. The compound’s acidity (pKa ~3.8–4.2) is higher than this compound due to the electron-withdrawing ketone group .

2-Methoxy-4-(Methylthio)Benzoic Acid

- Structure : Methoxy at position 2, methylthio (-SCH₃) at position 4.

- Key Differences : The methylthio group is more polarizable than benzyl, leading to distinct reactivity in nucleophilic substitutions. The compound exhibits moderate acidity (pKa ~4.0–4.5) and higher thermal stability due to sulfur’s electron-donating effects .

Physicochemical Properties

*Estimated values based on structural analogues.

Properties

CAS No. |

18392-23-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-benzyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C15H14O3/c1-18-13-7-8-14(15(16)17)12(10-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) |

InChI Key |

ZAONFNFNYNNCIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.